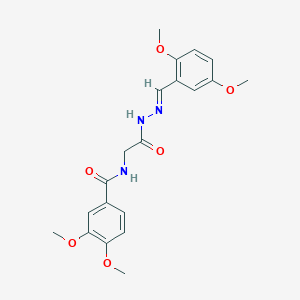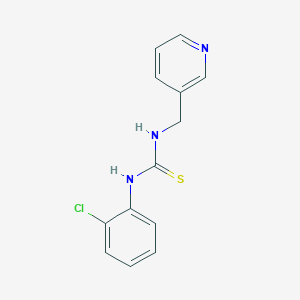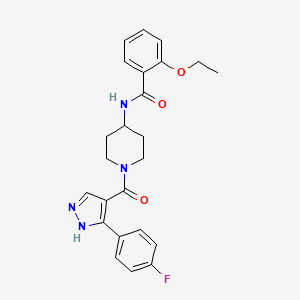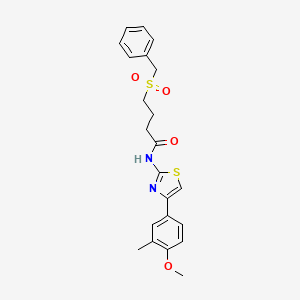![molecular formula C16H20N4OS2 B2358210 2-Ethyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886905-37-9](/img/structure/B2358210.png)
2-Ethyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Ethyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C16H20N4OS2 and its molecular weight is 348.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Comprehensive Analysis of 2-Ethyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol Applications
The compound “this compound” is a complex molecule that contains several functional groups which are significant in medicinal chemistry. Below is a detailed analysis of its potential scientific research applications, each discussed in a separate section.
Synthesis of Piperidine Derivatives: Piperidine derivatives are crucial in drug design and are present in many pharmaceuticals. The piperidin-1-yl group in the compound can be utilized to synthesize various piperidine derivatives, which are important synthetic blocks for constructing drugs . These derivatives can lead to the development of new medications with potential therapeutic applications.
Pharmacological Applications of Piperidine: The piperidine moiety is known to play a significant role in the pharmaceutical industry. It’s involved in more than twenty classes of pharmaceuticals, including alkaloids. The compound could be explored for its pharmacological activities, potentially leading to the discovery of new drugs containing the piperidine moiety .
Anti-Inflammatory Applications: Thiophene derivatives have been reported to possess anti-inflammatory properties. The thiophen-2-yl group in the compound suggests that it may be researched for anti-inflammatory applications, which could contribute to the treatment of various inflammatory diseases .
Antipsychotic Potential: Compounds containing thiophene have been found to exhibit antipsychotic effects. This compound, with its thiophen-2-yl component, could be investigated for its potential use as an antipsychotic agent, providing a new avenue for treating psychiatric disorders .
Anti-Arrhythmic Properties: Thiophene derivatives are also known for their anti-arrhythmic properties. The compound could be explored for its potential to treat arrhythmias, which are disorders related to the rhythm of the heartbeat .
Antioxidant Effects: The presence of thiophene in the compound’s structure indicates that it may have antioxidant properties. Antioxidants are important for protecting the body against damage from free radicals, and this compound could be studied for its effectiveness in this area .
Antimicrobial Activity: Thiophene-containing compounds have shown antimicrobial activity. Research into the compound’s thiophen-2-yl group could lead to the development of new antimicrobial agents, which are crucial in the fight against infectious diseases .
Anti-Cancer Research: Finally, thiophene derivatives have been associated with anti-cancer properties. The compound’s structure suggests that it could be valuable in cancer research, potentially leading to the development of novel anti-cancer drugs .
properties
IUPAC Name |
2-ethyl-5-[piperidin-1-yl(thiophen-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS2/c1-2-12-17-16-20(18-12)15(21)14(23-16)13(11-7-6-10-22-11)19-8-4-3-5-9-19/h6-7,10,13,21H,2-5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPHTTUZPPPRLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCCCC4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

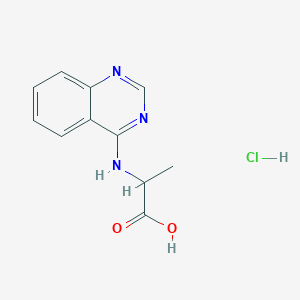
![Ethyl 3-(4-fluorophenyl)-5-[(3-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358128.png)
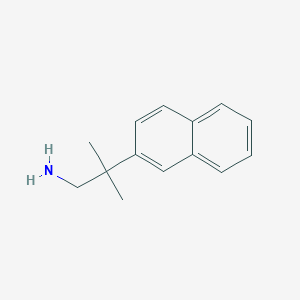
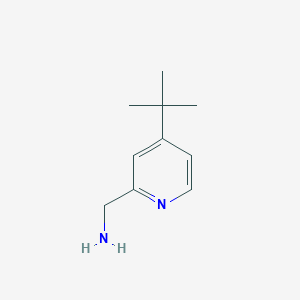
![(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl]{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile](/img/structure/B2358132.png)
![5-fluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2358134.png)

![5-((4-Ethoxy-3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2358137.png)
